Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate
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Overview
Description
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a benzamido group, a piperazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This intermediate is then reacted with 4-ethylpiperazine to yield 3-(3,4-dimethylbenzamido)-4-ethylpiperazine.
Esterification: The final step involves the esterification of the benzamido intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dimethylbenzamido)-4-(4-methylpiperazin-1-YL)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Methyl 3-(3,4-dimethylbenzamido)-4-(4-phenylpiperazin-1-YL)benzoate: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring can influence its binding affinity and selectivity towards biological targets.
Biological Activity
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O2, with a molecular weight of 342.44 g/mol. The compound features a benzoate moiety linked to a piperazine ring, which is known for enhancing bioavailability and modulating pharmacological effects.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Some benzamide derivatives have shown promising results as inhibitors of RET kinase, a target in cancer therapy. For instance, compounds that share structural similarities with this compound have been reported to inhibit cell proliferation driven by RET mutations .
- Antioxidant Activity : Benzamide derivatives have been evaluated for their antioxidant properties, suggesting potential protective effects against oxidative stress-related diseases .
Anticancer Activity
Several studies have explored the anticancer potential of benzamide derivatives. For example:
- A study highlighted the efficacy of certain benzamide compounds in inhibiting cell growth in various cancer cell lines, demonstrating IC50 values in the micromolar range .
- Another investigation revealed that specific analogs could inhibit RET kinase activity significantly, thus reducing tumor cell proliferation in vitro and in vivo .
Case Studies
-
Case Study on RET Kinase Inhibition :
- Objective : To evaluate the potency of this compound as a RET kinase inhibitor.
- Method : ELISA-based kinase assays were performed.
- Results : The compound exhibited moderate to high inhibition rates, suggesting its potential as a therapeutic agent for cancers driven by RET mutations.
-
Antioxidant Properties :
- Objective : To assess the antioxidant capacity of related benzamide derivatives.
- Method : DPPH radical scavenging assay.
- Results : Compounds demonstrated significant scavenging activity compared to standard antioxidants.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-5-25-10-12-26(13-11-25)21-9-8-19(23(28)29-4)15-20(21)24-22(27)18-7-6-16(2)17(3)14-18/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) |
InChI Key |
DTMNPHLHSCNGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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